molecular formula C13H20N4O4S B2705688 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1226440-57-8

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2705688
CAS No.: 1226440-57-8
M. Wt: 328.39
InChI Key: ZZQVJGKEKFOPOR-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Krishnamurthy et al. (2011) synthesized novel derivatives similar to the specified compound and screened them for in vitro antimicrobial activity against various strains of bacteria. The study found that certain derivatives showed potent inhibitory activity, highlighting the compound's potential in antimicrobial applications (Krishnamurthy et al., 2011).

Wang et al. (2016) explored the synthesis of carboxamide compounds containing piperazine and arylsulfonyl moieties, some of which demonstrated significant antifungal activities and were superior to commercial fungicides at certain concentrations. This research contributes to the understanding of piperazine-containing compounds' broad biological activities (Wang et al., 2016).

Catalyst in Chemical Reactions

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the compound's utility in enhancing reaction selectivity and yields across a variety of substrates. The sulfonyl group on N4 was crucial for achieving high enantioselectivity, showcasing the compound's potential in synthetic organic chemistry (Wang et al., 2006).

Properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-22(20,21)17-8-6-16(7-9-17)5-4-14-13(19)11-2-3-12(18)15-10-11/h2-3,10H,4-9H2,1H3,(H,14,19)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQVJGKEKFOPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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